
N~2~,N~2~-diallyl-3-chloro-1,2-benzenediamine
Übersicht
Beschreibung
N2,N~2~-diallyl-3-chloro-1,2-benzenediamine is a chemical compound with the molecular formula C12H15ClN2 . Its molecular weight is 222.71 g/mol.
Synthesis Analysis
The synthesis of N2,N~2~-diallyl-3-chloro-1,2-benzenediamine involves a cyclization step that generates a highly reactive and nucleophilic primary radical . This primary radical acts as the main driving force for the polymerization .Chemical Reactions Analysis
The primary radical generated in the synthesis of N2,N~2~-diallyl-3-chloro-1,2-benzenediamine is highly reactive and nucleophilic . This reactivity drives the polymerization process .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Studies
Research has shown that N,N-diallyl compounds, including N,N-diallyl-3-chloro-1,2-benzenediamine, are effective in the corrosion inhibition of metals. Studies demonstrated the synthesis of various N,N-diallyl compounds and their use in inhibiting mild steel corrosion. For instance, Ali and Saeed (2001) explored the synthesis of unsaturated N,N-diallyl compounds from 1,6-hexanediamine and their application in corrosion inhibition of mild steel in acidic environments. The efficiency of these compounds in preventing corrosion was significantly higher than that of the starting diamine, with inhibition efficiencies ranging from 40% to 93% (Ali & Saeed, 2001).
Chemical Derivatization and Electrode Surface Modification
N,N-diallyl-3-chloro-1,2-benzenediamine derivatives have been employed in chemical derivatization processes. Buchanan et al. (1983) synthesized derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine, which were used to modify electrode surfaces. These modified electrodes displayed electroactive material behavior and were suggested for potential use in molecular conduction studies (Buchanan et al., 1983).
Synthesis of Mesomorphic Compounds
Research has been conducted on the synthesis of various benzenediamine derivatives for their mesomorphic properties. For instance, Kobayashi and Matsunaga (1987) synthesized a series of N,N'-dialkanoyl-2,3,5,6-tetrakis(alkanoyloxy)-1,4-benzenediamines, which were found to be mesogenic over a wide temperature range (Kobayashi & Matsunaga, 1987).
Use in Synthesis of Organic Compounds
The derivative of N,N-diallyl-3-chloro-1,2-benzenediamine has been utilized in the synthesis of various organic compounds. Prashad, Liu, and Repič (2001) described a method for reducing 2,1,3-benzothiadiazoles to 1,2-benzenediamines, demonstrating the utility of benzenediamine derivatives in organic synthesis (Prashad, Liu, & Repič, 2001).
Eigenschaften
IUPAC Name |
3-chloro-2-N,2-N-bis(prop-2-enyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-3-8-15(9-4-2)12-10(13)6-5-7-11(12)14/h3-7H,1-2,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUIZIAKAUYKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228327 | |
| Record name | 3-Chloro-N2,N2-di-2-propen-1-yl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-98-3 | |
| Record name | 3-Chloro-N2,N2-di-2-propen-1-yl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N2,N2-di-2-propen-1-yl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424631.png)
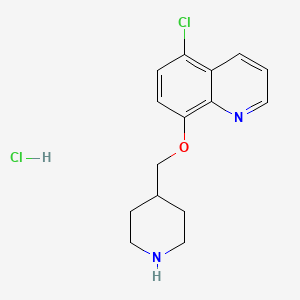
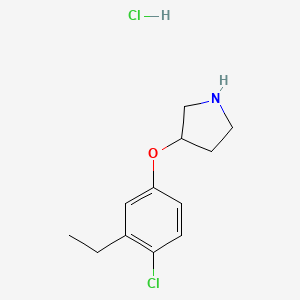
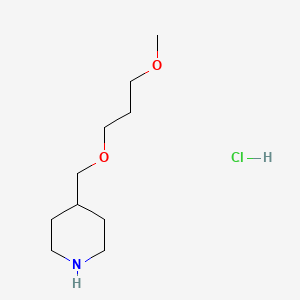
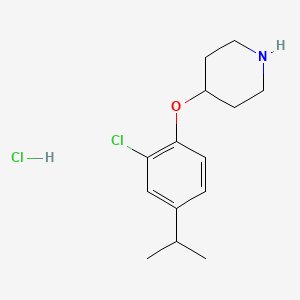
![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1424642.png)
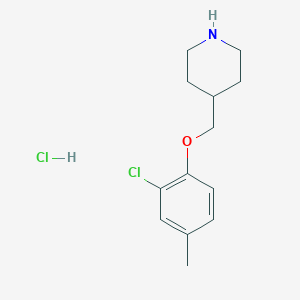
![3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424644.png)
![4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424645.png)
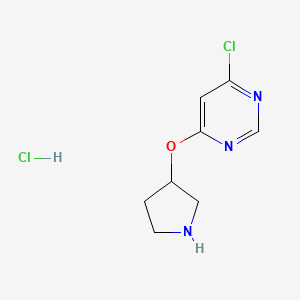
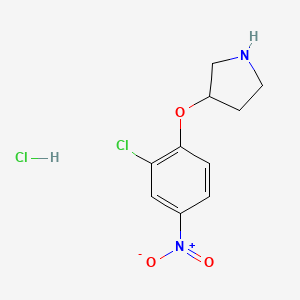
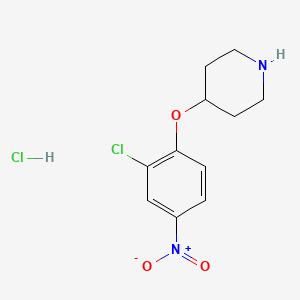
![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424651.png)

